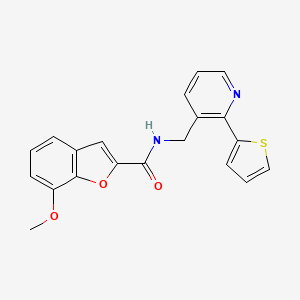

7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

描述

属性

IUPAC Name |

7-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-24-15-7-2-5-13-11-16(25-19(13)15)20(23)22-12-14-6-3-9-21-18(14)17-8-4-10-26-17/h2-11H,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOKJJHOHMHKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

The compound's chemical structure can be described by the following molecular formula and weight:

- Molecular Formula : CHNOS

- Molecular Weight : 364.4 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including neuroprotective effects, antioxidant properties, and potential anticancer activity. The following sections detail these activities based on recent studies.

Neuroprotective and Antioxidant Effects

A study synthesized a series of benzofuran derivatives, including this compound. These derivatives were evaluated for their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells. Notably, certain derivatives demonstrated significant protection against NMDA-induced excitotoxicity. Specifically, one derivative exhibited neuroprotective effects comparable to memantine, a known NMDA antagonist, at a concentration of 30 μM .

Anticancer Properties

The compound's anticancer potential has also been explored. A related study indicated that benzofuran derivatives could induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound demonstrated IC values indicative of significant cytotoxicity against cancer cells. One study reported an IC value of approximately 25.72 ± 3.95 μM for related compounds against MCF cell lines, suggesting therapeutic applications in cancer treatment .

The biological effects of this compound are thought to arise from its interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to desired biological responses such as apoptosis in cancer cells. The structure–activity relationship (SAR) studies highlight that the presence of certain functional groups significantly enhances the compound's biological activity .

Case Studies

- Neuroprotective Study : In vitro tests revealed that several synthesized benzofuran derivatives provided considerable protection against neuronal damage induced by excitotoxic agents like NMDA. The most effective derivative showed neuroprotective action comparable to established drugs.

- Anticancer Activity : Research involving various benzofuran analogues demonstrated significant cytotoxicity against different cancer cell lines, with some compounds achieving IC values in the low micromolar range.

Data Table: Summary of Biological Activities

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s distinctiveness lies in its thiophene-pyridinylmethyl substituent. Below is a comparison with structurally related derivatives:

Notes:

- The pyridinylmethyl group may confer better solubility in polar solvents relative to purely aromatic substituents (e.g., phenyl), as seen in analogs like 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide .

Bioactivity Trends

- Antioxidant Activity : Derivatives with electron-donating substituents (e.g., methoxy, hydroxyl) on the benzofuran core exhibit stronger radical-scavenging properties. For instance, compounds with para-hydroxyphenyl substituents (e.g., 1c in ) showed 2–3× higher antioxidant activity than unsubstituted phenyl analogs . The target compound’s thiophene group, a sulfur-containing heterocycle, may further enhance redox modulation via thiol-disulfide exchange mechanisms .

- Neuroprotective Effects: Pyridine-containing derivatives (e.g., ) demonstrated improved blood-brain barrier permeability in preclinical models compared to non-aromatic substituents. The thiophene-pyridinylmethyl group in the target compound could synergize these effects due to dual heterocyclic interactions .

Physicochemical Properties

- Molecular Weight : The target compound (363.41 g/mol) is heavier than simpler analogs like 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide (268.27 g/mol), which may influence pharmacokinetics (e.g., absorption, distribution) .

- Polarity : The oxadiazole-containing derivative (LogP ~1.2 predicted) is less polar than the target compound (LogP ~2.5 predicted), suggesting differences in membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。